molecular formula C13H15NO2 B11559650 3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

Cat. No.: B11559650
M. Wt: 217.26 g/mol
InChI Key: MWQIFUSXLCQPJT-UHFFFAOYSA-N
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Description

3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . This process typically takes place in a hexafluoroisopropanol (HFIP) medium. Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . The presence of a strong electron-withdrawing substituent in the starting heterocycle is crucial for effective conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction media can enhance the efficiency of the process. detailed industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby blocking the translation process and inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO2/c1-10-13(2,3)16-12(15)14(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

MWQIFUSXLCQPJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C(=O)O1)CC2=CC=CC=C2)C

Origin of Product

United States

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